REACTION_CXSMILES
|
[Cl:1][C:2]1[C:12]2[N:11]([C:13](=[O:22])[CH2:14][CH:15]3[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]3)[C:10]3[CH:23]=[CH:24][CH:25]=[CH:26][C:9]=3[C:8](=[O:27])[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.C([C@@H]([C@H](C([O-])=O)O)O)([O-])=O.C([O-])([O-])=O.[K+].[K+]>O>[Cl:1][C:2]1[C:12]2[N:11]([C:13](=[O:22])[CH2:14][CH:15]3[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]3)[C:10]3[CH:23]=[CH:24][CH:25]=[CH:26][C:9]=3[C:8](=[O:27])[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3.4|
|
Name
|
(+)-6-Chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)-acetyl] -11H-dibenzo[b,e][1,4]diazepin-11-one L-(+)-tart rate
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Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2NC(C3=C(N(C21)C(CC2CCN(CC2)C)=O)C=CC=C3)=O.C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
evaporated off several times with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2NC(C3=C(N(C21)C(CC2CCN(CC2)C)=O)C=CC=C3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 108.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |